REACTION_CXSMILES
|
Cl[CH2:2][Si:3]([O:6][CH3:7])([CH3:5])[CH3:4].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC>[C:8]([O:11][CH2:2][Si:3]([O:6][CH3:7])([CH3:5])[CH3:4])(=[O:10])[CH3:9] |f:1.2,3.4|
|
Name
|
|
Quantity
|
230.4 kg
|
Type
|
reactant
|
Smiles
|
ClC[Si](C)(C)OC
|
Name
|
|
Quantity
|
11.8 kg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
150 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 114° C
|
Type
|
TEMPERATURE
|
Details
|
without additional heating for 1 h
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the product was distilled out through a column at 18-30 mbar (head), 50-53° C. (head) and 84-120° C. (pot), while 150 kg of Hydroseal G 400 H
|
Type
|
DISTILLATION
|
Details
|
were metered into the residue during the distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC[Si](C)(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
AMOUNT: MASS | 249.2 kg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |